molecular formula C18H18FN3O2S2 B11091979 (2Z)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

(2Z)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11091979
M. Wt: 391.5 g/mol
InChI Key: LJHUGUHRLLFLRU-UHFFFAOYSA-N
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Description

“(2Z)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide” is a synthetic organic compound that belongs to the class of thiazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide” typically involves multi-step organic reactions. The starting materials may include ethylamine, 4-fluoroaniline, thiophene-2-carboxylic acid, and other reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the imino group may produce an amine derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new thiazinane derivatives with potential biological activities.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

Potential medicinal applications include the development of new drugs targeting specific diseases, such as cancer, bacterial infections, or inflammatory conditions.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism of action of “(2Z)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-ethyl-2-[(4-chlorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide
  • (2Z)-N-ethyl-2-[(4-bromophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

Uniqueness

The unique features of “(2Z)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide” include the presence of the fluorophenyl group, which may enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H18FN3O2S2

Molecular Weight

391.5 g/mol

IUPAC Name

N-ethyl-2-(4-fluorophenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C18H18FN3O2S2/c1-2-20-17(24)15-10-16(23)22(11-14-4-3-9-25-14)18(26-15)21-13-7-5-12(19)6-8-13/h3-9,15H,2,10-11H2,1H3,(H,20,24)

InChI Key

LJHUGUHRLLFLRU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC(=O)N(C(=NC2=CC=C(C=C2)F)S1)CC3=CC=CS3

Origin of Product

United States

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